
Selenium-78
Descripción general
Descripción
Selenium-78 is a stable isotope of the element selenium, which is represented by the symbol Se and has an atomic number of 34. This compound has a mass number of 78, consisting of 34 protons and 44 neutrons. It is one of the naturally occurring isotopes of selenium and constitutes approximately 23.69% of natural selenium . Selenium was discovered in 1817 by the Swedish chemist Jöns Jacob Berzelius . Selenium is a non-metal and belongs to the chalcogen group in the periodic table, along with oxygen, sulfur, and tellurium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Selenium-78 can be isolated from natural sources through various methods. One common method involves the reduction of selenite or selenate compounds using reducing agents such as sulfur dioxide or hydrogen gas. The reduction process typically occurs under controlled conditions of temperature and pressure to ensure the efficient conversion of selenium compounds to elemental selenium.
Industrial Production Methods: In industrial settings, selenium is often obtained as a byproduct of the refining process of copper and other metal ores. The selenium-containing residues are processed to extract selenium through a series of chemical reactions, including roasting, leaching, and precipitation. The purified selenium is then further refined to obtain specific isotopes, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: Selenium-78 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Selenium can be oxidized to form selenite (SeO3^2-) and selenate (SeO4^2-) ions. Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Selenium compounds can be reduced to elemental selenium using reducing agents such as sulfur dioxide or hydrogen gas.
Substitution: Selenium can undergo substitution reactions to form organoselenium compounds, such as selenols and selenides. These reactions often involve the replacement of a hydrogen atom with a selenium atom in organic molecules.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide
Reduction: Sulfur dioxide, hydrogen gas
Substitution: Organic halides, organometallic reagents
Major Products:
Oxidation: Selenite (SeO3^2-), selenate (SeO4^2-)
Reduction: Elemental selenium (Se)
Substitution: Organoselenium compounds (e.g., selenols, selenides)
Aplicaciones Científicas De Investigación
Selenium-78 has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its stable nature makes it ideal for use in isotopic labeling experiments.
Biology: Selenium is an essential micronutrient for many organisms, including humans. This compound is used in biological studies to investigate the role of selenium in enzymatic processes, such as the function of selenoproteins, which are crucial for antioxidant defense and thyroid hormone metabolism .
Medicine: this compound is used in medical research to study the effects of selenium supplementation on human health. It is also used in the development of selenium-based drugs for the treatment of diseases such as cancer and cardiovascular disorders .
Industry: this compound is used in the production of photovoltaic cells, photocopiers, and other electronic devices due to its photoconductive properties. It is also used in the glass industry to decolorize glass and in the production of pigments .
Mecanismo De Acción
Selenium-78 exerts its effects primarily through its incorporation into selenoproteins, which contain selenocysteine residues. Selenoproteins play a critical role in maintaining cellular redox homeostasis and protecting cells from oxidative damage. The incorporation of selenium into selenoproteins is a complex process that involves the synthesis of selenophosphate and the incorporation of selenocysteine into the growing polypeptide chain during translation .
Molecular Targets and Pathways:
Antioxidant Defense: Selenoproteins such as glutathione peroxidase and thioredoxin reductase protect cells from oxidative damage by reducing reactive oxygen species.
Thyroid Hormone Metabolism: Selenoproteins are involved in the synthesis and activation of thyroid hormones, which regulate metabolism and energy production in the body.
Comparación Con Compuestos Similares
Selenium-74: Stable isotope with 40 neutrons
Selenium-76: Stable isotope with 42 neutrons
Selenium-77: Stable isotope with 43 neutrons
Selenium-80: Stable isotope with 46 neutrons
Selenium-82: Stable isotope with 48 neutrons
Uniqueness of Selenium-78: this compound is unique due to its specific nuclear properties, such as its binding energy and separation energy, which influence its stability and behavior in chemical reactions . Additionally, this compound has a relatively high natural abundance compared to other selenium isotopes, making it more accessible for research and industrial applications .
Propiedades
IUPAC Name |
selenium-78 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBHKTXTAQXES-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[78Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163968 | |
| Record name | Selenium, isotope of mass 78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.917309 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14833-16-0 | |
| Record name | Selenium, isotope of mass 78 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014833160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium, isotope of mass 78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the excitation of two-phonon vibrational states in Selenium-78?
A1: The excitation of two-phonon vibrational states in this compound provides insights into the nuclear structure of this isotope. In the vibrational model of the nucleus [], these excitations represent a more complex form of nuclear vibration compared to single-phonon excitations. Studying the energy levels and cross-sections associated with these excitations helps researchers refine theoretical models of the nucleus and understand how nucleons interact within the nuclear potential well.
Q2: How are cross-section measurements used to study two-phonon excitations in this compound?
A2: The paper by Efrosinin et al. [] describes measuring cross-sections for the (n,n') reaction on this compound. In this reaction, a neutron interacts with the this compound nucleus, transferring energy and exciting it to a higher energy state. By measuring the cross-sections, which represent the probability of the reaction occurring at a specific energy, researchers can identify the energy levels corresponding to two-phonon excitations. These measurements provide valuable data for testing and refining nuclear models.
Q3: Is there a connection between the research on this compound and the medical applications of Selenium mentioned in the other abstract?
A3: While both abstracts mention Selenium, they focus on entirely different aspects. The paper by Efrosinin et al. [] investigates the nuclear properties of the stable isotope this compound, while the abstract by Goluch et al. [] discusses the nutritional and medical relevance of Selenium as a trace element in human health. There is no direct connection between the nuclear physics research on this compound and the medical applications of Selenium.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


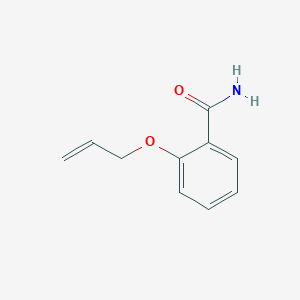
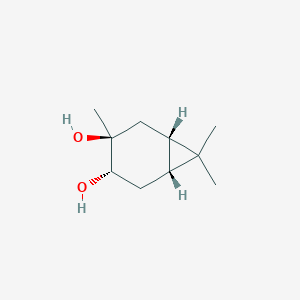
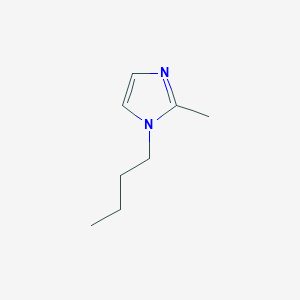
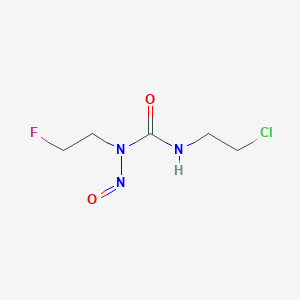
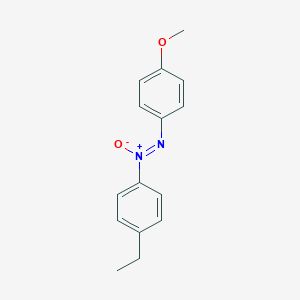
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)

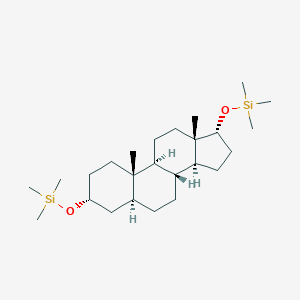
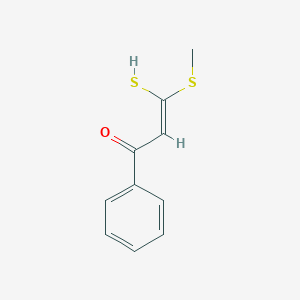
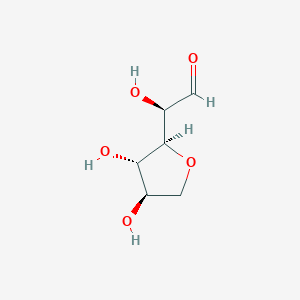
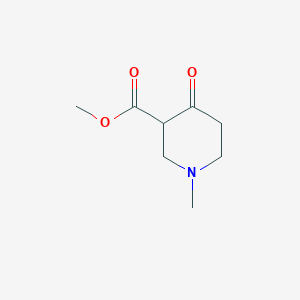
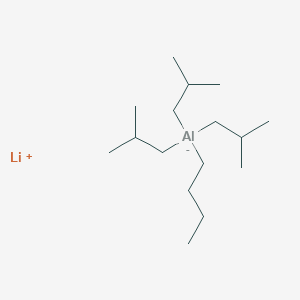
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
![N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE]](/img/structure/B83013.png)
